Ethyl 4-[({5-oxo-1-phenyl-3-[(pyridin-4-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, an imidazolidinyl group, and a pyridylcarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst in ethanol . This reaction is promoted by ultrasound irradiation, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 4-(2-chloroacetamido)benzoate
- 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide (glimepiride)
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of ETHYL 4-[(2-{5-OXO-1-PHENYL-3-[(4-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE.
Properties
Molecular Formula |
C26H23N5O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-oxo-1-phenyl-3-(pyridine-4-carbonylamino)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23N5O5S/c1-2-36-25(35)18-8-10-19(11-9-18)28-22(32)16-21-24(34)30(20-6-4-3-5-7-20)26(37)31(21)29-23(33)17-12-14-27-15-13-17/h3-15,21H,2,16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
JHKHBIMTCITLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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